molecular formula C10H15N3O B1518164 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine CAS No. 1153839-72-5

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Cat. No.: B1518164
CAS No.: 1153839-72-5
M. Wt: 193.25 g/mol
InChI Key: OAQOXCSTPHYAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's official International Union of Pure and Applied Chemistry name reflects its complex structure, which incorporates both carbocyclic and heterocyclic components in a specific arrangement that defines its chemical identity and properties.

The chemical registry number assigned to this compound is 1153839-72-5, providing a unique identifier within the Chemical Abstracts Service database. The molecular formula C₁₀H₁₅N₃O indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The MDL number MFCD12138521 serves as an additional database identifier, while the PubChem compound identification number 43559723 facilitates access to comprehensive chemical information databases.

The systematic naming convention begins with the cyclopentane ring system, which serves as the primary structural backbone and bears the amine functional group at the 1-position. The oxadiazole heterocycle is designated as 1,2,4-oxadiazole to indicate the specific positional arrangement of nitrogen and oxygen atoms within the five-membered ring. The cyclopropyl substituent is positioned at the 5-position of the oxadiazole ring, creating a sterically constrained environment that influences the compound's overall conformational behavior and reactivity patterns.

Property Value Reference
International Union of Pure and Applied Chemistry Name 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Chemical Abstracts Service Number 1153839-72-5
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
MDL Number MFCD12138521
PubChem Compound Identification 43559723

Molecular Geometry and Stereochemical Considerations

The molecular geometry of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine exhibits several distinctive structural features that contribute to its unique three-dimensional architecture and influence its chemical behavior. The cyclopentane ring adopts a non-planar conformation due to the inherent ring strain associated with five-membered carbocyclic systems, resulting in envelope or half-chair conformations that minimize torsional strain while accommodating the bulky oxadiazole substituent.

The 1,2,4-oxadiazole heterocycle maintains a planar geometry characteristic of aromatic five-membered rings containing heteroatoms. This planarity is crucial for the delocalization of electron density across the ring system and contributes to the overall stability of the heterocyclic moiety. The oxadiazole ring system exhibits electron-deficient character due to the presence of multiple nitrogen atoms, which significantly influences the compound's reactivity patterns and potential interactions with biological targets.

The cyclopropyl substituent attached to the oxadiazole ring introduces additional stereochemical complexity through its highly strained three-membered ring structure. Research has demonstrated that cyclopropyl groups in conjugation with oxadiazole systems can significantly influence the electronic properties and conformational preferences of the overall molecular structure. The Standard International Chemical Identifier representation InChI=1S/C10H15N3O/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7/h7H,1-6,11H2 provides detailed connectivity information that describes the specific bonding patterns within the molecule.

The Simplified Molecular Input Line Entry System notation C1CCC(C1)(C2=NOC(=N2)C3CC3)N offers a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation clearly indicates the presence of the cyclopentane ring (C1CCC(C1)), the quaternary carbon center bearing the amine group, and the oxadiazole-cyclopropyl moiety (C2=NOC(=N2)C3CC3).

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine are limited in the available literature, related studies on cyclopropyl-oxadiazole derivatives provide valuable insights into the solid-state structural characteristics of this compound class. X-ray crystallographic investigations of structurally analogous compounds have revealed important information about the spatial arrangements and intermolecular interactions that govern crystal packing and molecular recognition processes.

Research conducted on (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane has demonstrated that cyclopropyl groups in oxadiazole systems exhibit significant conjugation with the heterocyclic π-system. X-ray diffraction studies revealed that the cyclopropyl group maintains coplanarity with the oxadiazole ring, maximizing orbital overlap and electron delocalization between the two ring systems. This finding suggests that similar structural features may be present in 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine.

The crystallographic analysis of related compounds has indicated that oxadiazole rings typically exhibit planar geometries with characteristic bond lengths and angles that reflect the aromatic character of the heterocycle. The nitrogen-oxygen bonds in the oxadiazole ring show partial double-bond character due to electron delocalization, while the carbon-nitrogen bonds demonstrate varying degrees of multiple-bond character depending on their position within the ring system.

Conformational studies using X-ray crystallography have revealed that molecules containing both cyclopentane and oxadiazole moieties often display conformational flexibility around the connecting bonds. This flexibility allows for optimization of crystal packing arrangements through intermolecular hydrogen bonding and van der Waals interactions, particularly involving the amine functional group as a hydrogen bond donor.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine provides comprehensive information about its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the connectivity and spatial relationships of atoms within the molecule, while infrared spectroscopy reveals information about functional group characteristics and molecular vibrations.

Nuclear magnetic resonance spectroscopic analysis of related cyclopentane-oxadiazole derivatives has demonstrated characteristic chemical shift patterns that can be used to identify and confirm the structure of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine. Proton nuclear magnetic resonance spectra typically show complex multipicity patterns for the cyclopentane ring protons, with chemical shifts appearing in the range of 1.8-2.4 parts per million. The cyclopropyl protons characteristically appear as a distinctive multiplet pattern due to the unique electronic environment and coupling relationships within the three-membered ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of carbon atoms throughout the molecule. The oxadiazole carbon atoms typically exhibit chemical shifts in the range of 160-170 parts per million, reflecting their electron-deficient nature and participation in the aromatic π-system. The quaternary carbon center of the cyclopentane ring bearing the amine group shows characteristic chemical shifts around 64 parts per million, consistent with its tetrahedral geometry and substitution pattern.

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The amine functional group typically exhibits stretching vibrations in the range of 3300-3500 wavenumbers, while the oxadiazole ring system shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The cyclopropyl group contributes distinctive absorption patterns in the fingerprint region of the infrared spectrum, providing additional structural confirmation.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural elucidation. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of 193.25 atomic mass units. Characteristic fragmentation patterns include loss of the cyclopropyl group and sequential fragmentation of the cyclopentane ring system, providing diagnostic information for structural confirmation.

Spectroscopic Technique Key Features Characteristic Values
¹H Nuclear Magnetic Resonance Cyclopentane protons 1.8-2.4 parts per million
¹H Nuclear Magnetic Resonance Cyclopropyl protons Distinctive multiplet pattern
¹³C Nuclear Magnetic Resonance Oxadiazole carbons 160-170 parts per million
¹³C Nuclear Magnetic Resonance Quaternary carbon ~64 parts per million
Infrared Primary amine stretch 3300-3500 wavenumbers
Mass Spectrometry Molecular ion 193 mass-to-charge ratio

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQOXCSTPHYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents:

  • Step 1: Preparation of cyclopropyl amidoxime precursor. This involves reaction of cyclopropyl nitrile with hydroxylamine to generate cyclopropyl amidoxime.
  • Step 2: Coupling of the amidoxime with an appropriate carboxylic acid derivative or ester that contains the cyclopentane moiety or a precursor thereof.
  • Step 3: Cyclodehydration under dehydrating conditions (e.g., using phosphoryl chloride or other dehydrating agents) to form the 1,2,4-oxadiazole ring.

This method allows selective formation of the oxadiazole ring with the cyclopropyl substituent at the 5-position.

Salt Formation

The free amine of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound's solubility and stability for further applications.

Representative Synthetic Route Summary Table

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Amidoxime formation Cyclopropyl nitrile + hydroxylamine Aqueous NH2OH, mild heating Cyclopropyl amidoxime High yield, mild conditions
2 Coupling & cyclodehydration Cyclopropyl amidoxime + cyclopentanecarboxylic acid derivative Dehydrating agent (e.g., POCl3), reflux 5-Cyclopropyl-1,2,4-oxadiazol-3-yl cyclopentane precursor Formation of oxadiazole ring
3 Amination Oxadiazole precursor + amine source Reductive amination or nucleophilic substitution 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine Installation of amine group
4 Salt formation Free amine compound HCl gas or HCl in solvent Hydrochloride salt of the compound Improved solubility and stability

Research Findings and Analysis

  • The synthesis requires careful control of reaction conditions, especially during cyclodehydration to avoid decomposition of sensitive functional groups.
  • The cyclopropyl substituent on the oxadiazole ring influences the electronic properties and steric hindrance, which can affect the yield and selectivity of the cyclization step.
  • The choice of cyclopentane derivative and amination method impacts the purity and stereochemistry of the final product.
  • Conversion to the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and formulation.

Comparative Notes on Similar Compounds

Several structurally related compounds have been synthesized using similar methodologies with variations in the alkyl substituent on the oxadiazole ring:

Compound Name Substituent on Oxadiazole Impact on Synthesis
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride Isopropyl Larger steric bulk may reduce cyclization efficiency
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride Methyl Smaller substituent, generally higher yield

These comparisons highlight the influence of substituent size and electronic nature on the synthesis and properties of the final compound.

Scientific Research Applications

Pharmacological Applications

The unique structural characteristics of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine make it a promising candidate for therapeutic applications:

  • Therapeutic Effects : The 1,2,4-oxadiazole ring is known for its role as a pharmacophore in various drugs targeting diseases such as inflammation and cancer. Studies indicate that derivatives of this compound can exhibit significant biological activity, including FLAP binding potency with IC50 values less than 10 nM and inhibition of LTB4 synthesis in human whole blood with IC50 values below 100 nM.

Biochemical Applications

In biochemistry, the compound is utilized to study enzyme interactions and signaling pathways:

  • Enzyme Interaction Studies : It has been identified as a selective inhibitor for certain enzyme isoforms relevant in cancer therapy and other age-related diseases. Biochemical assays like ELISAs or mass spectrometry are employed to observe the compound’s effects on specific enzymes or biochemical pathways.

The biological activity of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine has been studied in various contexts:

Study FocusFindings
FLAP BindingPotency with IC50 < 10 nM
LTB4 SynthesisInhibition with IC50 < 100 nM
Enzyme InhibitionSelective inhibitors identified for cancer-related enzymes

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound:

  • Cancer Therapy : In vitro studies demonstrated that derivatives of this compound could effectively inhibit specific cancer cell lines by targeting metabolic pathways.
  • Inflammatory Diseases : Research indicates that the compound exhibits anti-inflammatory properties by modulating leukotriene synthesis.

Mechanism of Action

The mechanism by which 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

  • Molecular Formula : C₁₀H₁₅N₃O
  • Molecular Weight : 193.25 g/mol
  • Key Differences : Structural isomer with the oxadiazole substituents reversed (cyclopropyl at position 3 vs. 5). This positional change may alter electronic properties and binding interactions.

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

  • Molecular Formula : C₁₄H₂₃N₃O
  • Molecular Weight : 249.35 g/mol
  • Key Differences : Cyclopropyl replaced with cyclopentyl (increased steric bulk), and cyclopentane expanded to cycloheptane. These changes likely reduce solubility and alter pharmacokinetics due to higher lipophilicity .

Functionalized Derivatives

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride

  • Molecular Formula : C₁₀H₂₀Cl₂N₄O
  • Molecular Weight : 283.2 g/mol
  • Key Differences: Addition of a dimethylaminomethyl group enhances polarity and water solubility (via hydrochloride salt). This modification could improve bioavailability in drug formulations .

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine HCl

  • Molecular Formula: Not explicitly stated (estimated C₁₃H₂₂N₃O₃S·HCl).

Biological Activity

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Recent studies have indicated that compounds similar to 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine exhibit significant antibacterial properties. For instance, a related compound demonstrated potent broad-spectrum antibacterial effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibited bacterial growth but also disrupted established biofilms and delayed the development of bacterial resistance compared to conventional antibiotics like norfloxacin .

Key Findings:

  • Inhibition of MRSA: The compound showed a strong inhibitory effect on MRSA at concentrations above the minimum inhibitory concentration (MIC).
  • Mechanism of Action: The antibacterial mechanism involves compromising the structural integrity of bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

The SAR studies have elucidated that modifications on the oxadiazole ring and cyclopentane structure can significantly influence the biological activity. For example:

  • Compounds with electron-withdrawing groups on the oxadiazole ring exhibited enhanced potency.
  • The presence of hydrophobic groups improved membrane permeability and bioavailability .

Case Study 1: Efficacy Against Biofilms

A study focused on the efficacy of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine in disrupting biofilms formed by MRSA. Results indicated that the compound could disperse biofilms effectively at concentrations that were non-toxic to human cells. This property is crucial in treating persistent infections where biofilm formation is a significant challenge .

Case Study 2: Pharmacokinetics and ADME Properties

Pharmacokinetic profiling revealed that related compounds obeyed Lipinski's rule of five, suggesting good oral bioavailability and absorption characteristics. In vivo studies demonstrated effective therapeutic concentrations in murine models without significant toxicity .

Data Tables

Parameter Value
Molecular Weight 195.24 g/mol
LogP 3.45
Solubility (in water) Soluble at pH 7
MIC against MRSA 0.5 µg/mL
Cytotoxicity (IC50) >100 µg/mL

Q & A

Q. What are the common synthetic routes for 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine?

The synthesis typically involves multi-step processes:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring from nitrile and hydroxylamine precursors.
  • Cyclopropane introduction : Reacting cyclopropane derivatives with intermediates under controlled conditions (e.g., alkylation).
  • Amine functionalization : Introducing the cyclopentylamine group via reductive amination or substitution reactions . Key challenges include optimizing reaction yields and purity, often addressed by varying solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) .

Q. How is the compound characterized analytically?

Analytical validation employs:

  • NMR spectroscopy : Confirms structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm).
  • HPLC/LC-MS : Quantifies purity (>95% purity threshold for pharmacological studies).
  • UPLC : Provides rapid separation for kinetic stability assessment . Method validation includes parameters like linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1 µg/mL) .

Q. What primary pharmacological activities have been studied?

The compound exhibits:

  • Anticancer activity : Inhibits kinase pathways (e.g., EGFR) at IC₅₀ values of 0.5–5 µM in vitro.
  • Anticonvulsant effects : Reduces seizure duration in rodent models via GABAergic modulation . These activities are attributed to the oxadiazole ring’s electron-deficient nature and cyclopropyl’s steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Substituent variation : Replacing cyclopropyl with isopropyl or methyl groups to assess steric/electronic impacts.
  • Bioisosteric replacement : Swapping oxadiazole with thiadiazole or triazole rings to modulate target affinity. Example analogs and their properties:
Compound ModificationBiological ActivityKey Finding
Isopropyl substitutionReduced kinase inhibitionSteric hindrance lowers binding
Methyl-oxadiazole derivativeEnhanced anticonvulsant ED₅₀Improved blood-brain barrier penetration

Q. What challenges arise in optimizing pharmacokinetic (PK) properties?

Key challenges:

  • Solubility : The hydrochloride salt improves aqueous solubility but may reduce membrane permeability.
  • Metabolic stability : Oxadiazole rings are prone to hepatic CYP450 oxidation, requiring prodrug strategies . Solutions include PEGylation for prolonged half-life or introducing electron-withdrawing groups to stabilize the oxadiazole ring .

Q. How can contradictions in biological activity data be resolved?

Conflicting results (e.g., varying IC₅₀ values across studies) are addressed via:

  • Reproducibility assays : Standardizing cell lines (e.g., HepG2 vs. HEK293) and dosing protocols.
  • Meta-analysis : Pooling data from independent studies to identify consensus mechanisms .

Q. Which computational methods are used for target identification?

  • Molecular docking : Predicts binding to targets like EGFR or GABA receptors (AutoDock Vina, Glide).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (GROMACS, AMBER) . Validation includes comparing computational binding scores with experimental IC₅₀ values .

Q. How are analytical methods validated for this compound?

Validation follows ICH guidelines:

  • Specificity : No interference from impurities (HPLC peak resolution >1.5).
  • Accuracy : Spike-recovery experiments (98–102% recovery).
  • Robustness : Testing pH (±0.2) and temperature (±5°C) variations .

Q. What strategies are used to synthesize novel derivatives?

  • Huisgen cycloaddition : Click chemistry to append triazole moieties.
  • Suzuki coupling : Introduces aryl groups for enhanced π-π interactions . Example derivatives:
Derivative TypeSynthetic RouteApplication
Thienyl-oxadiazole hybridPd-catalyzed cross-couplingAntiviral screening
Fluorinated analogsElectrophilic fluorinationPET imaging probes

Q. How does bioactivity compare to structurally similar compounds?

Comparative studies highlight:

  • Cyclopentyl vs. cyclohexyl : Cyclopentyl derivatives show 3-fold higher solubility due to reduced lipophilicity.
  • Oxadiazole vs. thiadiazole : Oxadiazole analogs exhibit superior kinase inhibition (ΔpIC₅₀ = 1.2) .
    Structural comparison table:
CompoundKey FeatureBioactivity (IC₅₀, µM)
5-Cyclopentyl-oxadiazoleEnhanced solubility0.8 (EGFR)
5-Phenyl-oxadiazoleHigh lipophilicity2.5 (EGFR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Reactant of Route 2
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.